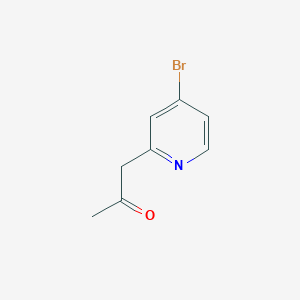

1-(4-Bromo-2-pyridyl)-2-propanone

Description

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

1-(4-bromopyridin-2-yl)propan-2-one |

InChI |

InChI=1S/C8H8BrNO/c1-6(11)4-8-5-7(9)2-3-10-8/h2-3,5H,4H2,1H3 |

InChI Key |

NTSFKDCNQFSYMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=NC=CC(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD29058525 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic route typically begins with the preparation of the precursor compounds, followed by a series of chemical reactions that include condensation, reduction, and purification processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Industrial Production Methods: Industrial production of MFCD29058525 often employs large-scale reactors and automated systems to ensure consistent quality and high throughput. The process involves the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and improved safety. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to ensure its purity and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions: MFCD29058525 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD29058525 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired outcome and the nature of the reactants.

Major Products: The major products formed from the reactions of MFCD29058525 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions often result in the formation of new compounds with modified functional groups.

Scientific Research Applications

MFCD29058525 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes and as a catalyst in certain reactions. In biology, MFCD29058525 is studied for its potential role in biochemical pathways and its effects on cellular processes. In medicine, the compound is investigated for its therapeutic potential, particularly in the treatment of specific diseases. Industrial applications include its use in the production of advanced materials and as an additive in manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD29058525 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The precise molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Bromo-2-pyridyl)-2-propanone with three analogs: 1-(4-Methoxyphenyl)-2-propanone, 2-Bromo-2,2-difluoro-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one, and 1-(4-Hydroxyphenyl)-2-propanol derivatives. Key differences in substituents, reactivity, and applications are highlighted.

Table 1: Comparative Properties of Selected Compounds

Key Comparisons:

Thermodynamic Properties While 1-(4-Methoxyphenyl)-2-propanone has a documented boiling point of 418.20 K , the bromo-pyridyl analog likely has a higher boiling point due to increased molecular weight and polarity.

Coordination Chemistry The pyridyl nitrogen in the target compound enables metal coordination, similar to the pyridyl-piperazine derivative (1m), which is used in ligand design for catalysis . In contrast, non-aromatic analogs like the propanol derivative (Catalog ) lack this functionality.

Research Findings and Limitations

- Reactivity Trends : Brominated pyridyl ketones show higher reactivity in SNAr (nucleophilic aromatic substitution) than their methoxy or hydroxy counterparts, though this is theoretical without direct experimental validation for the target compound.

- Data Gaps: No experimental melting/boiling points, solubility, or spectroscopic data (e.g., NMR, IR) for this compound are available in the cited sources. Comparisons rely on structurally related compounds.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromo-2-pyridyl)-2-propanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves nucleophilic substitution or Friedel-Crafts acylation. For brominated pyridyl derivatives, bromine can be introduced via electrophilic aromatic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃). The propanone moiety may be introduced through ketone-forming reactions, such as the reaction of 4-bromo-2-pyridylmagnesium bromide with acetyl chloride. Optimization of stoichiometry, temperature (e.g., 0–25°C for bromination), and catalyst choice (e.g., Pd catalysts for coupling reactions) is critical. For example, highlights bromine addition to enones under controlled conditions, yielding dibrominated intermediates, which are later dehydrohalogenated using bases like triethylamine .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

- Methodological Answer : Purification typically employs column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from acetone/ethanol mixtures. Analytical validation includes:

- HPLC : To assess purity (>95%).

- NMR : Confirm structure via characteristic peaks (e.g., pyridyl protons at δ 7.5–8.5 ppm, ketone carbonyl at ~200 ppm in NMR).

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₇BrNO⁺). emphasizes MS and NMR for characterization of brominated analogs .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and packing motifs. For chalcone analogs (e.g., ), triclinic or monoclinic systems (space group or ) are common. Refinement parameters (e.g., ) ensure accuracy. Hydrogen bonding between the ketone oxygen and adjacent pyridyl N-atom may stabilize the crystal lattice, as seen in for bromo-enones .

Q. What strategies mitigate contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines).

- Perform structure-activity relationship (SAR) studies to isolate the bioactive moiety (e.g., links pyrazolyl-bromo derivatives to anti-inflammatory activity) .

- Validate results across multiple models (in vitro and ex vivo) to confirm reproducibility.

Q. How does the electronic nature of the pyridyl ring influence the compound’s reactivity in photochemical studies?

- Methodological Answer : UV-Vis spectroscopy and time-resolved fluorescence can probe charge-transfer transitions. The electron-withdrawing bromine and pyridyl N-atom lower the LUMO energy, enhancing photoreactivity. For chalcone derivatives ( ), conjugation between the ketone and aromatic rings increases absorption in the 300–400 nm range, enabling applications in photocatalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.